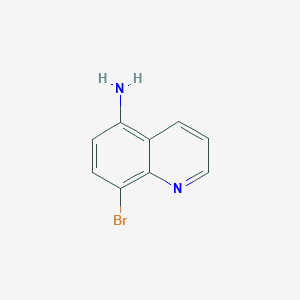

8-Bromoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFYSPONYGTMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513705 | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-58-7 | |

| Record name | 8-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 8-Bromoquinolin-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We delve into its core molecular attributes, provide a detailed, field-proven synthesis protocol, and explore its potential applications, particularly in the realm of medicinal chemistry. This document is intended to serve as a foundational resource, grounded in authoritative references, to facilitate further research and application of this versatile quinoline derivative.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups, such as halogens and amines, onto the quinoline core can significantly modulate the molecule's physicochemical properties and biological activity. This compound, featuring a bromine atom at the C8 position and an amine group at the C5 position, represents a promising building block for the synthesis of novel therapeutic agents. This guide will elucidate the key technical aspects of this compound for the scientific community.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 116632-58-7 | [1] |

| Appearance | Solid | N/A |

| Melting Point | 109-110 °C | [3] |

| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg | [3] |

| InChI | InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H, 11H2 | [1] |

Note: Some physical properties like appearance are general observations. For precise specifications, consulting a specific supplier's certificate of analysis is recommended.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a multi-step process starting from quinoline. The following protocol is a logical pathway based on established quinoline chemistry, explaining the causality behind each step.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Bromination of Quinoline to 8-Bromoquinoline

-

Rationale: The initial step involves the regioselective bromination of the quinoline ring. The choice of brominating agent and reaction conditions is crucial to favor substitution at the 8-position.

-

Procedure:

-

To a solution of quinoline in a suitable solvent (e.g., acetic acid), add hydrobromic acid (HBr).

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂). The in-situ generation of bromine in an acidic medium facilitates electrophilic substitution.

-

Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-bromoquinoline. Purify by column chromatography if necessary.

-

Step 2: Nitration of 8-Bromoquinoline to 8-Bromo-5-nitroquinoline

-

Rationale: The subsequent nitration is an electrophilic aromatic substitution. The directing effects of the existing bromine and the quinoline nitrogen will favor the introduction of the nitro group at the C5 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.

-

Procedure:

-

Add 8-bromoquinoline to concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield 8-bromo-5-nitroquinoline.

-

Step 3: Reduction of 8-Bromo-5-nitroquinoline to this compound

-

Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

-

Procedure:

-

Suspend 8-bromo-5-nitroquinoline in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter through celite to remove the iron residues, and wash the filter cake with ethanol.

-

Concentrate the filtrate, basify with an appropriate base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound. Recrystallization from a suitable solvent can be performed for further purification.

-

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are of paramount importance in the development of new drugs. The unique substitution pattern of this compound makes it a valuable intermediate for creating novel molecules with potential therapeutic applications.

Anticancer Potential

Bromoquinoline derivatives have been investigated for their anticancer activities. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes. For instance, certain brominated quinolines have shown inhibitory effects on DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells.[4] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability, while the amine group provides a site for further chemical modification to optimize activity and selectivity.

Caption: Potential mechanism of action for bromoquinoline derivatives.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold, structurally related to this compound, is well-known for its antimicrobial properties. Derivatives of 5-amino-7-bromoquinolin-8-ol have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The biological activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth and the overall structural features that allow for interaction with microbial targets. The this compound core can be similarly functionalized to explore new antimicrobial agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular structure and versatile reactivity allow for the synthesis of a wide range of derivatives. The insights provided in this guide regarding its physicochemical properties, a detailed synthesis protocol, and potential applications in anticancer and antimicrobial research are intended to equip researchers with the necessary knowledge to leverage this compound in their scientific endeavors. Further exploration of the biological activities of novel derivatives of this compound is a promising avenue for the development of new therapeutic agents.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

- This compound. King Scientific. [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed. [Link]

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

- Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evalu

- Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]

- 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. PubChem. [Link]

- 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. Chemsrc. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 8-Bromoquinolin-5-amine: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Quinoline Core and the Strategic Importance of 8-Bromoquinolin-5-amine

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be precisely decorated with functional groups to modulate pharmacological activity, metabolic stability, and target engagement. Within this privileged class of compounds, this compound (CAS No. 116632-58-7) emerges as a strategically significant building block for researchers and drug development professionals.

This technical guide provides an in-depth analysis of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its structure, a robust and logical synthetic pathway, its utility as a versatile intermediate, and the critical safety protocols required for its handling. This document is designed to equip researchers with the foundational knowledge and practical insights needed to effectively leverage this compound in their discovery programs.

Molecular Structure and Physicochemical Properties

The utility of a chemical scaffold is fundamentally dictated by its structure and resulting physical properties. This compound is no exception, possessing two key functional groups—an amine and a bromine atom—that offer distinct and complementary opportunities for synthetic elaboration.

Nomenclature and Structural Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 5-Amino-8-bromoquinoline[2]

-

CAS Number: 116632-58-7[2]

-

Molecular Formula: C₉H₇BrN₂[2]

-

Molecular Weight: 223.07 g/mol [3]

Chemical Structure:

Caption: Synthetic workflow for this compound.

Step 1: Regioselective Nitration of 8-Bromoquinoline

Causality: The first step is an electrophilic aromatic substitution. The quinoline ring system is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, the reaction occurs on the more electron-rich carbocyclic (benzene) ring. The bromine at C-8 is a deactivating but ortho-, para-directing group. The C-5 position is para to the bromine atom, making it a highly favored site for electrophilic attack under forcing conditions (i.e., strong acid).

Protocol: This protocol is adapted from standard procedures for the nitration of halo-aromatic systems, such as that for the analogous 5-bromo-8-nitroisoquinoline. [4][5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 volumes) to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 8-bromoquinoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized with a base (e.g., concentrated ammonium hydroxide or aqueous NaOH) while cooling to precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield crude 8-bromo-5-nitroquinoline. [6][7]

Step 2: Reduction of 8-Bromo-5-nitroquinoline

Causality: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Metal-acid reduction systems are highly effective for this purpose. Metals like tin (Sn) or iron (Fe) act as electron donors, reducing the nitro group in a stepwise fashion in the presence of a proton source like hydrochloric or acetic acid. This method is robust, high-yielding, and generally tolerant of other functional groups like aryl bromides.

Protocol: This protocol is based on the well-established reduction of aromatic nitro compounds. [8][9][10]

-

Reaction Setup: To a round-bottom flask containing 8-bromo-5-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add tin (II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 eq) or iron powder (Fe, ~3-5 eq).

-

Acid Addition: Add concentrated hydrochloric acid (for Sn) or glacial acetic acid (for Fe) and heat the mixture to reflux (typically 70-100°C).

-

Reaction: Stir the reaction mixture vigorously at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If using ethanol, remove the solvent under reduced pressure. Dilute the residue with water and basify to pH > 10 with a strong base (e.g., 50% NaOH solution) to precipitate the tin or iron hydroxides and liberate the free amine.

-

Extraction and Purification: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a high-value intermediate. Its structure is a blueprint for generating diverse libraries of compounds for biological screening. The dual functionality allows for a "modular" approach to drug design.

Caption: Conceptual use of this compound as a scaffold.

Key Application Rationales:

-

Antimalarial Drug Development: The 8-aminoquinoline core is the defining feature of primaquine, the only licensed drug that eradicates the dormant liver stages (hypnozoites) of Plasmodium vivax. The amine side chain is critical for this activity. This compound provides a novel starting point to synthesize new primaquine analogs where modifications at the C-5 and C-8 positions can be explored to improve efficacy, reduce toxicity (hemolysis in G6PD-deficient patients), and alter the metabolic profile.

-

Kinase Inhibitors in Oncology: Many FDA-approved kinase inhibitors feature a substituted quinoline core that occupies the adenine-binding region of the ATP pocket. The C-5 amino group of this compound can be acylated to introduce functionalities that act as "hinge-binders," forming critical hydrogen bonds with the kinase. The C-8 bromine can then be used in a late-stage Suzuki or other cross-coupling reaction to introduce groups that extend into solvent-exposed regions, allowing for the optimization of potency and ADME properties.

-

Neurodegenerative Disease Research: 8-Hydroxyquinoline derivatives are well-known metal chelators investigated for their ability to modulate metal homeostasis in neurodegenerative diseases like Alzheimer's and Parkinson's. [7]While this compound is an aminoquinoline, it can serve as a precursor to novel chelating agents or other neuroactive compounds, where the substitution pattern can be systematically varied to optimize blood-brain barrier penetration and target engagement.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not readily available, a robust safety protocol can be established based on the known hazards of its constituent parts: halogenated aromatics and aromatic amines. The following guidelines are based on data for analogous compounds like 8-bromoquinoline and 8-aminoquinoline. [11][12]

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed or inhaled. Aromatic amines and bromo-aromatics can be toxic.

-

Skin Corrosion/Irritation: Expected to cause skin irritation. [11][13]* Eye Damage/Irritation: Expected to cause serious eye irritation. [11][13]* Sensitization: May cause an allergic skin reaction.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Dispose of gloves immediately after handling and wash hands thoroughly.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than just another chemical in a catalog; it is a versatile and strategically designed platform for innovation in drug discovery. Its orthogonal functional groups—the C-5 amine and C-8 bromine—provide chemists with a reliable and logical framework for synthesizing novel compounds with diverse biological activities. By understanding the rationale behind its synthesis and the potential of its derivatization, researchers in academic and industrial settings can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of the next generation of therapeutics.

References

- Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.

- De Ruiter, J. (n.d.). Chapter 10. Antimalarial Agents. Auburn University.

- Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information.

- PubChem. (n.d.). Compound Summary: 8-bromo-5-nitroquinoline. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Aribo Biotechnology. (2024). CAS: 116632-58-7 Name: 5-Quinolinamine, 8-bromo-.

- Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 8-bromo-5-nitroquinoline (C9H5BrN2O2).

- AbacipharmTech. (n.d.). 8-Bromo-5-nitroquinoline.

- ResearchGate. (2020). Bromination of 8-substituted quinolines. Reagents and conditions.

- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.

Sources

- 1. CAS 116632-58-7: 8-Bromo-5-quinolinamine | CymitQuimica [cymitquimica.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258 [biosynth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. PubChemLite - 8-bromo-5-nitroquinoline (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 7. 8-Bromo-5-nitroquinoline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. nnpub.org [nnpub.org]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS Number Length Index | Ambeed [ambeed.com]

- 13. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 8-Bromoquinolin-5-amine

Introduction to 8-Bromoquinolin-5-amine

This compound, with the molecular formula C₉H₇BrN₂, is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of a bromine atom and an amino group on the quinoline ring system imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making proficiency in the interpretation of its spectral data essential.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered according to IUPAC conventions.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would provide key information about the electronic environment of each proton.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (signal averaging to improve signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.0, 1.5 |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.0 |

| H-4 | 8.4 - 8.6 | dd | J = 8.5, 1.5 |

| H-6 | 7.5 - 7.7 | d | J = 8.0 |

| H-7 | 6.8 - 7.0 | d | J = 8.0 |

| NH₂ | 4.0 - 5.0 | br s | - |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to appear at a lower field (higher ppm).

-

Pyridine Ring Protons (H-2, H-3, H-4):

-

H-2 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-3 and a smaller long-range coupling with H-4.

-

H-4 is also significantly deshielded and will appear as a doublet of doublets, coupling with H-3 and H-2.

-

H-3 will be a doublet of doublets with a larger coupling constant from the vicinal H-4 and a smaller coupling from H-2.

-

-

Benzene Ring Protons (H-6, H-7):

-

The amino group at C-5 is an electron-donating group, which will shield the protons on the benzene ring, causing them to appear at a relatively higher field compared to unsubstituted quinoline.

-

H-6 and H-7 are expected to form an AX spin system, appearing as doublets with a typical ortho-coupling constant of around 8.0 Hz. The electron-donating amino group at C-5 will have a more pronounced shielding effect on the ortho proton H-6, while the bromo group at C-8 will deshield H-7.

-

-

Amino Protons (NH₂):

-

The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Experiment type: Proton-decoupled (to simplify the spectrum to singlets for each carbon).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at ~77.16 ppm) is often used for calibration.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 145 - 147 |

| C-6 | 120 - 122 |

| C-7 | 110 - 112 |

| C-8 | 115 - 117 |

| C-8a | 147 - 149 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-8a):

-

C-2 and C-8a , being adjacent to the nitrogen, are expected to be the most downfield carbons in the pyridine portion of the ring.

-

C-4 is also significantly deshielded.

-

C-3 will be at a relatively higher field compared to the other pyridine carbons.

-

-

Benzene Ring Carbons (C-4a, C-5, C-6, C-7, C-8):

-

The amino group at C-5 will cause a significant downfield shift for the ipso-carbon C-5 and will shield the ortho (C-4a , C-6 ) and para (C-8 ) carbons.

-

The bromo group at C-8 will cause a downfield shift for the ipso-carbon C-8 . The heavy atom effect of bromine can also influence the chemical shifts of neighboring carbons.

-

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules. Electrospray Ionization (ESI) is another suitable method, particularly for obtaining the protonated molecular ion.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 223/225 | [M]⁺ | Molecular ion peak. The presence of two peaks with an approximate 1:1 intensity ratio is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 144 | [M - Br]⁺ | Loss of a bromine radical. |

| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to be dominated by the molecular ion peak, which will exhibit a characteristic isotopic pattern for a compound containing one bromine atom.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

-

Molecular Ion ([M]⁺): The most informative feature will be the pair of peaks for the molecular ion at m/z 223 and 225, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. Their nearly equal natural abundance results in a distinctive 1:1 peak intensity ratio.

-

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 144.

-

Loss of HCN: The quinoline ring can undergo a characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 117.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. While this guide presents a predictive analysis due to the limited availability of public experimental data, the interpretations are firmly grounded in the well-established principles of spectroscopic analysis and data from analogous compounds. The predicted data and interpretations herein offer a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical entity in their drug discovery and development endeavors.

References

- PubChem. 8-Bromoquinoline.

- PubChem. 5-Aminoquinoline.

- SpectraBase. 8-Bromoquinoline. Wiley-VCH GmbH. [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

solubility of 8-Bromoquinolin-5-amine in common lab solvents

An In-depth Technical Guide to the Solubility of 8-Bromoquinolin-5-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2][3] Despite its importance, a comprehensive public dataset on its solubility in common laboratory solvents is notably absent. This guide provides a framework for understanding and determining the solubility of this compound. It begins with a theoretical assessment of its expected solubility based on its molecular structure and physicochemical properties. The core of this document is a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the shake-flask method.[4] Finally, it discusses critical factors influencing solubility and provides a template for systematic data collection, empowering researchers to generate reliable and reproducible solubility data essential for drug development, process chemistry, and formulation science.

Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] An analysis of the molecular structure of this compound allows for an educated prediction of its behavior in various solvent classes.

Molecular Structure and Physicochemical Properties

This compound is a substituted quinoline with three key structural features that dictate its solubility:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, nonpolar scaffold contributes to hydrophobicity and suggests favorable interactions with aromatic or nonpolar solvents.

-

Amine Group (-NH₂): A polar functional group located at the 5-position. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

Bromine Atom (-Br): An electron-withdrawing halogen at the 8-position. It increases the molecular weight and overall lipophilicity of the molecule, which is expected to decrease its solubility in water compared to its non-brominated analog, 5-aminoquinoline.

A summary of its known physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂ | [6] |

| Molecular Weight | 223.07 g/mol | [7] |

| Melting Point | 109-110 °C | [7] |

| LogP (Predicted) | 3.20 | [7] |

| pKa (Predicted) | The basicity of the quinoline nitrogen and the amino group will influence pH-dependent solubility. | N/A |

The relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP of 3.20 indicates a significant preference for lipophilic environments over aqueous ones.

Predicted Solubility Profile

Based on the structural analysis, the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar amine group and interact favorably with the aromatic system.[8]

-

Moderate to Good Solubility: Likely in lower-chain alcohols (Methanol, Ethanol) due to their ability to form hydrogen bonds with the amine group. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., in Propanol, Butanol).

-

Moderate Solubility: Possible in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and aromatic solvents like Toluene, which can interact with the quinoline ring system.

-

Low to Sparingly Soluble: Expected in nonpolar aliphatic solvents such as Hexane and Heptane, which lack the polarity to interact effectively with the amine group.

-

Very Low Intrinsic Aqueous Solubility: The molecule's large hydrophobic core and bromine substituent suggest poor solubility in neutral water.[9] However, solubility is expected to be highly pH-dependent. In acidic aqueous solutions (pH < pKa), the amine group and quinoline nitrogen will become protonated, forming a more soluble salt.[1][10]

Experimental Determination of Equilibrium Solubility

To overcome the lack of published data, a robust and reproducible experimental approach is necessary. The shake-flask method is a widely accepted gold standard for determining the equilibrium solubility of a solid compound in a given solvent.[4][11]

Rationale for the Shake-Flask Method

This method is authoritative because it establishes a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound, we ensure that the solvent is fully saturated at a given temperature. The subsequent analysis of the clear, filtered supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved.[4] This is distinct from kinetic solubility, which measures the point of precipitation from a stock solution and can often overestimate thermodynamic solubility.[12]

Experimental Workflow Diagram

The diagram below outlines the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (high purity, >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Benchtop centrifuge

-

Volumetric flasks and pipettes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.

-

Precisely add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[4]

-

Causality: A prolonged agitation period is critical to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium, resulting in a maximally saturated solution.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Causality: Centrifugation provides a robust separation of the bulk undissolved solid from the saturated supernatant, which is crucial for preventing solid carryover during the next step.

-

-

Filtration and Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter (PTFE is recommended) into a clean vial. This step removes any fine, suspended particles.

-

Causality: Using a chemically inert filter is non-negotiable. Filters made from materials that can absorb the solute will lead to an underestimation of its true solubility.[4]

-

Prepare an accurate serial dilution of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Analyze the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

Generate a standard calibration curve using solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the filtrate by comparing its analytical response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.

-

Data Presentation and Influencing Factors

The data generated from the protocol should be systematically recorded to allow for easy comparison and interpretation.

Table 2: Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

|---|---|---|---|

| Polar Protic | Water (pH 7.0) | To be determined | To be determined |

| Methanol | To be determined | To be determined | |

| Ethanol | To be determined | To be determined | |

| Polar Aprotic | DMSO | To be determined | To be determined |

| DMF | To be determined | To be determined | |

| Acetone | To be determined | To be determined | |

| Acetonitrile | To be determined | To be determined | |

| Nonpolar/Slightly Polar | Dichloromethane | To be determined | To be determined |

| Toluene | To be determined | To be determined | |

| Ethyl Acetate | To be determined | To be determined |

| | Hexane | To be determined | To be determined |

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[13] This relationship should be determined if the compound will be used in processes involving temperature changes.

-

pH (for Aqueous Systems): As a basic compound, the aqueous solubility of this compound is expected to increase dramatically in acidic conditions (pH < pKa) due to the formation of a protonated, more polar species.[1] Researchers must define and control the pH when measuring aqueous solubility.

-

Solvent Purity: The presence of impurities, including water in organic solvents, can significantly alter the measured solubility. Using high-purity, anhydrous solvents (where applicable) is essential for obtaining accurate data.[10]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being tested.

Conclusion

References

- University of California, Davis. (n.d.). Solubility. Chem LibreTexts.

- Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

- Avdeef, A. (2012).

- Bergström, C. A. S. (2016). In silico, in vitro and in vivo methods for solubility and dissolution. In Drug Bioavailability (pp. 1-32). Springer, New York, NY.

- Glomme, A., & Bergström, C. A. S. (2005). Solubility of drugs. In Encyclopedia of Pharmaceutical Technology (3rd ed., pp. 3313-3325). Marcel Dekker.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Mechotech. (n.d.).

- ResearchGate. (2018). Predict solubility of organic compounds?.

- Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-991.

- Lund University Publications. (n.d.).

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- A10208 this compound. (n.d.). A2B Chem.

- Fisher Scientific. (2025).

- Fisher Scientific. (2009).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2024).

- Chemsrc. (2025). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.

- Cayman Chemical. (2025).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(5), 1383.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline.

- Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.

- ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mechotech.in [mechotech.in]

- 3. iipseries.org [iipseries.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsolu.ca [labsolu.ca]

- 7. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. lifechemicals.com [lifechemicals.com]

- 13. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Research Applications of 8-Bromoquinoline Derivatives

Foreword: The Versatility of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the quinoline ring system stands out as a "privileged structure," a framework that repeatedly appears in a multitude of bioactive compounds and functional materials.[1][2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding have made it a cornerstone of drug discovery and materials science. The introduction of a bromine atom, particularly at the 8-position, transforms this scaffold into an exceptionally versatile precursor. 8-Bromoquinoline is not merely another derivative; it is a strategic starting point, a chemical hub from which a vast array of complex molecules can be synthesized. The bromine atom serves as a "synthetic handle," readily participating in a variety of cross-coupling reactions, allowing for the precise and controlled introduction of diverse functional groups.[1][3][4] This guide provides an in-depth exploration of the potential applications of 8-bromoquinoline and its derivatives, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, chemists, and drug development professionals.

Part 1: Medicinal Chemistry - Targeting Disease with Precision

The quinoline core is a well-established pharmacophore, but the strategic placement of bromine atoms can dramatically enhance its therapeutic potential. This is due to the "heavy atom effect" and the modulation of lipophilicity and electronic distribution, which govern how these molecules interact with biological targets.

Anticancer Agents: A New Frontier in Cytotoxicity

Recent research has illuminated the potent anticancer activities of brominated quinolines.[1] Derivatives of 8-bromoquinoline, especially when combined with other substitutions, have shown remarkable efficacy against a range of human cancer cell lines, including cervical (HeLa), colon (HT29), and glioblastoma (C6) cells.[1][2]

Causality of Action: The anticancer potency of these derivatives often stems from multiple factors. The planarity of the quinoline ring allows for intercalation into DNA, while substituents modulate this interaction and can engage with specific enzymes. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have been identified as potent inhibitors of human DNA topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[2] This targeted inhibition prevents the cancer cells from proliferating and can trigger programmed cell death, or apoptosis.

Structure-Activity Relationship (SAR): A clear SAR has emerged from comparative studies.[5]

-

Necessity of Substitution: The parent 8-hydroxyquinoline scaffold shows minimal activity, underscoring the importance of functionalization.[5]

-

Impact of Bromination: The introduction of bromine atoms significantly boosts antiproliferative effects. For example, 5,7-dibromo-8-hydroxyquinoline is substantially more potent than its 7-bromo counterpart.[5]

-

Synergistic Effects: Combining bromine with other electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, can lead to a synergistic enhancement of cytotoxicity. The compound 6,8-dibromo-5-nitroquinoline, for instance, displays remarkable inhibitory activity where its precursor, 6,8-dibromoquinoline, is inactive.[1]

Quantitative Data: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several key bromoquinoline derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound ID/Name | R5 | R6 | R7 | R8 | Cancer Cell Line | IC₅₀ (µM)[1] |

| 6,8-dibromoquinoline (6) | H | Br | H | Br | C6, HT29, HeLa | No Activity |

| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | C6 | 50.0 |

| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | HT29 | 26.2 |

| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | HeLa | 24.1 |

| 5,7-dibromo-8-hydroxyquinoline | Br | H | Br | OH | C6 | 12.3 µg/mL[5] |

| 5,7-dicyano-8-hydroxyquinoline | CN | H | CN | OH | C6 | 6.7 µg/mL[5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method for determining the cytotoxic effects of 8-bromoquinoline derivatives on cancer cell lines.[6]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 5-Fluorouracil (positive control).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂. The duration is critical; it must be long enough to observe an effect but short enough to prevent cell overgrowth in the control wells.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Potential Apoptosis Induction Pathway

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.[6]

Antimicrobial Agents: Combating Drug Resistance

The rise of multidrug-resistant bacteria presents a global health crisis. Quinoline derivatives have long been explored as antimicrobial agents, and brominated variants are showing significant promise.[7] Halogenated 8-hydroxyquinolines, in particular, exhibit potent, broad-spectrum activity against both Gram-positive (e.g., MRSA) and Gram-negative bacteria.[8][9]

Causality of Action: The antimicrobial effect is often attributed to the chelation of essential metal ions required for bacterial enzyme function. The 8-hydroxyquinoline scaffold is a strong metal ion chelator.[1][10] By sequestering metals like Fe²⁺ or Zn²⁺, these compounds disrupt critical metabolic processes, leading to bacterial cell death. Bromination enhances the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall and membrane to reach intracellular targets.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for evaluating the antimicrobial activity of novel quinoline derivatives.

Part 2: Materials Science - Engineering Novel Optoelectronics

Beyond medicine, the unique electronic properties of 8-bromoquinoline derivatives make them valuable components in the field of materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[3]

Organic Light-Emitting Diodes (OLEDs)

Quinoline-based molecules, especially metal complexes of 8-hydroxyquinoline like Alq₃, are canonical materials in OLED technology.[11] They are prized for their excellent thermal stability and electron-transporting capabilities.[11] Brominated derivatives are being explored to fine-tune the electronic properties and enhance device performance. For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in OLED devices, demonstrating that this class of compounds can serve as the primary light-emitting component.[12]

Causality of Function: In an OLED, different layers perform specific functions: injecting and transporting charge carriers (holes and electrons) to a central emissive layer where they recombine to produce light. The electron-deficient nature of the quinoline ring makes its derivatives well-suited for use as electron-transporting materials (ETMs) or as hosts for emissive dopants.[11] The introduction of bromine atoms can modify the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is a critical parameter for matching the energy levels of adjacent layers to ensure efficient charge injection and transport. This tuning can also alter the emission wavelength, allowing for the creation of different colored OLEDs.

Experimental Protocol: Fabrication of a Simple Spin-Coated OLED Device

This protocol describes a foundational method for creating a multilayer OLED to test new 8-bromoquinoline derivatives as emissive or transport materials.[12]

-

Substrate Cleaning (Critical for Performance): Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10-15 minutes to increase the work function of the ITO and remove organic residues. This ensures efficient hole injection.

-

Hole Transport Layer (HTL) Deposition: Prepare a solution of an HTL material (e.g., PEDOT:PSS in water). Spin-coat the solution onto the ITO substrate at ~3000-4000 rpm for 60 seconds to form a thin, uniform film (~30-40 nm). Anneal the substrate on a hotplate at ~120°C for 15 minutes to remove residual solvent.

-

Emissive Layer (EML) Deposition: Prepare a solution of the 8-bromoquinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) in a suitable organic solvent like chloroform or toluene. Spin-coat this solution on top of the HTL layer. The spin speed and concentration will determine the film thickness and must be optimized.

-

Electron Transport Layer (ETL) Deposition (Optional but Recommended): An ETL, such as TPBi, can be deposited via spin-coating from a solution that does not dissolve the underlying EML. This layer improves electron injection and transport.

-

Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a low work function metal cathode, typically a layer of Lithium Fluoride (LiF, ~1 nm) followed by a layer of Aluminum (Al, ~100 nm). The LiF layer facilitates electron injection from the Al cathode.

-

Encapsulation and Testing: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture. Test the device by applying a forward bias voltage and measuring the current-voltage-luminance (I-V-L) characteristics.

Visualization: Basic OLED Device Architecture

Caption: Diagram illustrating the basic layered structure of an Organic Light-Emitting Diode (OLED).

Part 3: Synthetic Chemistry - A Precursor for Innovation

The true power of 8-bromoquinoline lies in its role as a versatile synthetic intermediate.[1] The carbon-bromine bond at the 8-position is a prime site for modern cross-coupling reactions, enabling chemists to build molecular complexity and access novel derivatives with tailored properties.

Key Transformations:

-

Palladium-Catalyzed Reactions: 8-Bromoquinoline is an excellent substrate for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Heck coupling, and Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, and amino groups, respectively.[4][10]

-

Nucleophilic Substitution: The bromine can be replaced by other functional groups, such as methoxy or cyano groups, expanding the chemical space of accessible derivatives.[1]

Visualization: Synthetic Utility of 8-Bromoquinoline

Caption: 8-Bromoquinoline as a central precursor for synthesizing diverse functionalized derivatives.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is a reinvestigated and optimized procedure for the selective dibromination of 8-hydroxyquinoline.[13]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-hydroxyquinoline (2.06 mmol, 0.3 g) in 10 mL of chloroform (CHCl₃).

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (4.20 mmol, 0.67 g) in 5 mL of CHCl₃. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 5 minutes at room temperature. The choice of solvent and controlled addition is key to preventing unwanted side reactions.

-

Stirring: Stir the resulting mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize any remaining acid and quench excess bromine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 5,7-dibromo-8-hydroxyquinoline.

Conclusion and Future Outlook

8-Bromoquinoline and its derivatives represent a dynamic and fruitful area of research. From potent and selective anticancer agents that inhibit key cellular machinery to tunable fluorescent materials for next-generation displays, the applications are both diverse and impactful. The synthetic accessibility of this scaffold ensures that chemists can continue to innovate, creating libraries of novel compounds for high-throughput screening in drug discovery and for systematic evaluation in materials science.

Future research will likely focus on developing derivatives with enhanced selectivity for cancer cells to minimize side effects, combating specific strains of resistant microbes, and designing more efficient and stable materials for OLEDs and other optoelectronic devices. The foundational knowledge and protocols outlined in this guide provide a robust starting point for scientists and researchers poised to explore the vast potential of this remarkable chemical entity.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- 8-Bromoquinoline synthesis. ChemicalBook.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. Benchchem.

- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.

- 8-Bromoquinoline. J&K Scientific.

- QSAR study of 8-Hydroxyquinoline and its Chloro deriv

- 8-Bromoquinoline 98 16567-18-3. Sigma-Aldrich.

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.

- Comprehensive review on current developments of quinoline-based anticancer agents. Unknown Source.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Bromoquinolin-5-amine

An In-Depth Technical Guide to 8-Bromoquinolin-5-amine for Research Applications

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1] Composed of a benzene ring fused to a pyridine ring, this heterocyclic structure is a cornerstone in the development of numerous therapeutic agents, including well-known antimalarials like chloroquine and antibacterial agents like ciprofloxacin.[2] The biological and chemical properties of quinoline derivatives can be precisely modulated by introducing various functional groups at different positions on the ring.

This compound (CAS No. 116632-58-7), with the molecular formula C₉H₇BrN₂, is a strategically functionalized quinoline derivative of significant interest to researchers.[3] The presence of three key features—the quinoline core, a bromine atom at the 8-position, and an amine group at the 5-position—makes it a versatile building block. The amine group serves as a key nucleophile or a point for amide bond formation, while the bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. This guide provides an in-depth overview of its commercial availability, quality control, applications, and safe handling for professionals in drug discovery and chemical research.

Commercial Availability and Procurement

This compound is available for research purposes from several specialized chemical suppliers. Procurement for research use is straightforward, with vendors offering various purities and quantities. Below is a summary of representative commercial sources.

| Supplier | CAS Number | Purity | Representative Pack Sizes | Price Range (USD) |

| Labsolu | 116632-58-7 | 97% | 250mg, 1g, 5g, 25g | $37.67 – $2,459.57 |

| Biosynth | 116632-58-7 | N/A | Custom inquiry | Price on request |

| Chemsrc | 53472-18-7* | 97% | 250mg, 1g, 5g, 10g | ~ |

*Note: Chemsrc lists CAS #53472-18-7, which corresponds to 5-Bromoquinolin-8-amine, a structural isomer.[4][5] Researchers must exercise caution to ensure they are ordering the correct isomer, This compound (CAS 116632-58-7) . Prices are for reference only and may vary.[3][6]

Quality Control and Analytical Characterization for Research

Upon receiving any chemical intermediate, particularly one intended for multi-step synthesis or biological screening, it is imperative to verify its identity and purity. This self-validating step ensures the reliability and reproducibility of experimental results.

Recommended Analytical Workflow:

-

Identity Confirmation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for confirming the chemical structure. The spectrum should be consistent with the expected aromatic and amine proton signals of this compound. Spectral data for this compound is available on platforms like ChemicalBook for comparison.[7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight (223.07 g/mol ).[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

-

Purity Assessment:

-

¹H NMR Integration: The relative integration of signals can provide a good estimate of purity and identify the presence of any residual solvents or synthetic precursors.

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity. A single major peak is expected, and the area percentage of this peak typically corresponds to the compound's purity.

-

The following diagram illustrates a logical workflow for a researcher upon receiving the compound.

Caption: Recommended quality control workflow for verifying the identity and purity of this compound.

Synthetic Context: The Bromination of Aminoquinolines

While this compound is commercially available, understanding its synthesis provides valuable context, particularly for researchers planning to create novel derivatives. The synthesis of halo-aminoquinolines often involves electrophilic aromatic substitution on a pre-existing quinoline core.

A representative method for introducing bromine onto an aminoquinoline ring involves direct bromination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions.

Exemplary Protocol: Bromination of 8-Aminoquinoline

This protocol describes the synthesis of a related dibromo derivative and illustrates the general principles applicable to the synthesis of this compound precursors.[1]

-

Dissolution: Dissolve 8-aminoquinoline (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) in the dark.

-

Bromine Addition: Slowly add a solution of bromine (2.1 eq) in chloroform (CHCl₃) dropwise to the reaction mixture over 10-15 minutes at room temperature.

-

Reaction: Stir the reaction mixture in the dark. The reaction progress can be monitored by TLC until the starting material is consumed (typically several hours).

-

Workup: Wash the organic layer with an aqueous solution of sodium bicarbonate (5% NaHCO₃) to quench any remaining bromine and HBr.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired bromo-aminoquinoline derivative.[1]

Caption: Logical flow from the this compound scaffold to diverse research applications via chemical modification.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its derivatives. Information should be drawn from the supplier's Safety Data Sheet (SDS). [8][9][10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. [10]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. [9]Some suppliers recommend storage at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon). [6]* Hazards: While specific toxicity data for this exact compound is limited, related bromo- and amino-quinolines are classified as irritants to the skin, eyes, and respiratory system and may be harmful if swallowed. [5][8][10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. [8]

Conclusion

This compound is a readily available and highly valuable chemical tool for researchers in drug discovery, medicinal chemistry, and materials science. Its unique trifunctional nature—a biologically relevant quinoline core, a versatile bromine handle for cross-coupling, and a reactive amine group for derivatization—provides a robust platform for the synthesis of novel compounds. By adhering to rigorous quality control measures and safe handling practices, researchers can effectively leverage this scaffold to advance their scientific objectives, from developing next-generation therapeutics to creating innovative functional materials.

References

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 485.

- Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET.

- Acros Organics. (2010, September 6). SAFETY DATA SHEET.

- ChemicalBook. 8-Bromoquinoline synthesis.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- BLD Pharm. 8-Bromo-5-methylquinolin-3-amine.

- Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET.

- Chem-Impex. 8-Bromoquinoline.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.

- Chemrio. 5-Bromo-quinolin-8-ylamine; 5-Brom-8-aminochinolin.

- ChemicalBook. This compound(116632-58-7) 1H NMR spectrum.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Biosynth. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258.

- Chemsrc. (2025, August 21). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.

- BLD Pharm. 16567-18-3|8-Bromoquinoline.

- Labsolu. This compound.

- PubChem. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829.

- Chem-Impex. 4-Amino-8-bromoquinoline.

- Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry.

- Pecher, V., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.

- Singh, T., & Sharma, P. K. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.

- ResearchGate. Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258 [biosynth.com]

- 4. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound(116632-58-7) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]